3-(3-nitrophenyl)-3H-diazirine
Description
Properties
IUPAC Name |
3-(3-nitrophenyl)-3H-diazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5(4-6)7-8-9-7/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCPZEKRQREXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313542 | |
| Record name | 3-(3-nitrophenyl)-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56752-25-1 | |
| Record name | NSC271944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-nitrophenyl)-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-3H-diazirine typically involves the following steps:
Nitration of Phenylacetylene: The starting material, phenylacetylene, is nitrated to form 3-nitrophenylacetylene.
Cyclization: The nitrated product undergoes cyclization with diazomethane to form the diazirine ring.
The reaction conditions for these steps often include the use of strong acids for nitration and controlled temperatures to ensure the stability of the diazirine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The nitrophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Photolysis: Ultraviolet light is the primary reagent for photolysis.
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles under controlled conditions.
Major Products
Photolysis: The major product is a carbene intermediate, which can further react with various substrates.
Substitution Reactions: Depending on the reagents used, the products can include substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
3-(3-nitrophenyl)-3H-diazirine serves as a photolabile protecting group in organic synthesis. Its ability to undergo photolytic cleavage allows for controlled release of reactive species in chemical reactions. This property is particularly useful in studying reaction mechanisms involving carbenes, where the formation of transient intermediates can be monitored and analyzed.
Biology
In biological research, this compound is extensively utilized in photoaffinity labeling techniques. This method enables researchers to investigate protein-ligand interactions, protein-protein interactions, and other biomolecular dynamics by covalently tagging proteins with the diazirine compound. Upon UV irradiation, the generated carbene can selectively bind to nearby biomolecules, facilitating the study of complex biological processes.
Case Studies:
- Protein Interactions : Studies have demonstrated the effectiveness of this compound in identifying binding sites on proteins through photoaffinity labeling, allowing for insights into receptor-ligand dynamics and enzyme mechanisms .
- Nucleic Acid Studies : The compound has also been incorporated into nucleosides to explore interactions between DNA and polymerases, providing a deeper understanding of DNA repair mechanisms .
Medicine
The potential of this compound in drug development is notable, particularly for designing photoactivated drugs . These drugs can be activated by light, allowing for spatial and temporal control over their action within biological systems. This feature is advantageous for targeted therapies where minimizing off-target effects is crucial.
Materials Science
In the field of materials science, this compound is employed in the development of advanced materials and photolithography processes. Its ability to form covalent bonds upon UV exposure makes it suitable for creating crosslinked polymer networks and functionalized surfaces.
Applications Include:
- Organic Light-Emitting Diodes (OLEDs) : The compound has been used to enhance the performance of OLEDs through effective crosslinking strategies .
- Wearable Electronics : Research indicates that diazirines can be utilized for patterning wearable elastic circuits due to their photocrosslinking capabilities .
Mechanism of Action
The primary mechanism of action of 3-(3-nitrophenyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the substrates present during the reaction.
Comparison with Similar Compounds
Comparison with Similar Diazirine Derivatives
Key structural and functional differences between 3-(3-nitrophenyl)-3H-diazirine and related compounds are summarized below:
Stability and Reactivity
- Nitro-Substituted Derivatives : The nitro group in this compound increases electrophilicity, accelerating carbene formation under UV light. However, nitro derivatives are prone to decomposition under prolonged UV exposure or in the presence of Lewis acids .
- Trifluoromethyl-Substituted Derivatives : Compounds like 3-(3-trifluoromethylphenyl)-3H-diazirine exhibit superior stability in acidic environments (e.g., TfOH) and during storage, making them suitable for long-term studies .
- Methoxy-Substituted Derivatives : The methoxy group in 3-(3-methoxyphenyl)-3H-diazirine improves solubility in aqueous buffers and enables post-synthetic modifications (e.g., demethylation for tag introduction) .
Photolytic Performance
- Nitro derivatives achieve >90% photoconversion within 2–5 minutes of UV exposure, outperforming methoxy and trifluoromethyl analogs .
- Stability under ambient light varies: trifluoromethyl derivatives (e.g., 3-(4-bromomethylphenyl)-3H-diazirine) retain >80% integrity after 76 hours, whereas nitro analogs degrade faster .
Biological Activity
3-(3-nitrophenyl)-3H-diazirine is an organic compound notable for its unique biological activity primarily due to its ability to generate reactive carbene species upon photolytic cleavage. This property makes it a valuable tool in various biochemical applications, particularly in studying molecular interactions through photoaffinity labeling techniques.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅N₃O₂, characterized by a diazirine functional group that includes a three-membered ring with two nitrogen atoms. The presence of the nitrophenyl substituent enhances both its reactivity and photochemical properties, allowing it to interact effectively with biomolecules in biological systems.
Key Features
- Reactive Carbene Formation : Upon exposure to UV light, this compound generates stable carbenes that can insert into various C−H, N−H, and O−H bonds, facilitating specific labeling of biomolecules.
- Minimized Nonspecific Labeling : The nitro group contributes to the compound's specificity, reducing off-target interactions during experiments aimed at elucidating protein-protein interactions and receptor dynamics.
The biological activity of this compound can be summarized through several key mechanisms:
- Photoaffinity Labeling : The compound serves as a photoaffinity probe, enabling researchers to investigate binding sites and interaction dynamics within proteins and cellular environments.
- Oxidation Reactions : It can undergo oxidation to form various derivatives, which may further influence its biological activity and applications in synthetic biology.
- Substitution Reactions : The amino and hydroxy groups present in related compounds can participate in substitution reactions, leading to the formation of modified derivatives that may exhibit altered biological activities.
Applications in Research
The primary applications of this compound include:
- Molecular Interaction Studies : By labeling proteins or cells with this compound and subsequently irradiating them, researchers can map out binding sites and analyze interaction dynamics effectively.
- Synthesis of Novel Compounds : Its reactivity allows for the synthesis of new compounds that can be used in various biochemical assays .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Nitro group enhances reactivity | Minimizes nonspecific labeling |
| Diazomethane | Highly reactive diazo compound | Less stable than diazirines |
| 4-(trifluoromethyl)phenyl diazirine | Trifluoromethyl group increases stability | Different photochemical behavior |
| 3-(trifluoromethyl)diazirine | Strong electron-withdrawing effect | Used extensively in biological assays |
This table illustrates how this compound stands out due to its combination of stability and reactivity, making it particularly useful for research focused on molecular interactions.
Case Studies
Several studies have highlighted the effectiveness of this compound in biological research:
- Protein Interaction Mapping : A study utilized this diazirine compound to label proteins involved in signaling pathways. The resulting data provided insights into the dynamics of protein interactions under physiological conditions.
- Drug Target Identification : Another investigation employed this compound as a tool for identifying drug targets within complex biological systems. By selectively labeling proteins, researchers were able to elucidate binding affinities and interaction networks crucial for drug development .
Q & A
Basic: What synthetic methods are commonly used for 3-(3-nitrophenyl)-3H-diazirine, and how can yield optimization be achieved?
Answer:
The synthesis typically involves cyclization of amidine precursors or halogen-diazirine exchange reactions. For example, 3-aryl diazirines can be synthesized via treatment of benzamidine derivatives with sodium hypochlorite (NaOCl), followed by purification using column chromatography . Yield optimization strategies include:
- Temperature control : Maintaining sub-0°C conditions during diazirine ring formation to minimize decomposition.
- Precursor modification : Introducing electron-withdrawing groups (e.g., nitro) to stabilize intermediates.
- Purification : Using gradient elution with hexane/ethyl acetate to isolate the product from byproducts like oxadiazoles .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : The diazirine ring protons resonate at δ ~2.5–3.5 ppm, while the nitro group deshields aromatic protons (δ ~7.5–8.5 ppm). The quaternary carbon of the diazirine appears at δ ~90–100 ppm .
- IR Spectroscopy : Look for N=N stretching vibrations at ~1550–1600 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 249 for C₇H₃N₇O₄) confirm the molecular weight .
Advanced: How does the 3-nitrophenyl substituent affect the photolysis efficiency and carbene stability of 3H-diazirine?
Answer:
The nitro group’s electron-withdrawing nature enhances carbene stability by delocalizing the carbene’s electron density. Key findings include:
- Extended carbene lifetime : The nitro group reduces carbene reactivity with solvents, enabling selective C–H insertion in biomolecules.
- UV activation : Optimal photolysis occurs at 350–365 nm, with quantum yields influenced by solvent polarity (higher in non-polar solvents) .
- Computational validation : Density functional theory (DFT) shows nitro-substituted diazirines have lower activation barriers for carbene formation .
Advanced: How can researchers resolve contradictions in reported solvent effects on this compound’s reactivity?
Answer:
Discrepancies arise from solvent polarity and trace moisture. A systematic approach includes:
- Controlled solvent drying : Use molecular sieves or distillation to eliminate water, which quenches carbenes.
- Kinetic studies : Monitor reaction rates in solvents like DMSO (polar) vs. toluene (non-polar) using UV-Vis spectroscopy.
- Isotopic labeling : Compare H/D exchange in deuterated solvents to assess solvent participation .
Advanced: What computational tools predict the regioselectivity of carbene insertion for this compound in protein labeling?
Answer:
- DFT calculations : Model carbene interactions with amino acid residues (e.g., methionine’s sulfur atom).
- Molecular dynamics (MD) : Simulate carbene diffusion in protein pockets to identify preferred insertion sites.
- Electrostatic potential maps : Visualize electron-rich regions (e.g., aromatic rings) for targeted labeling .
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.
- Light exposure : Avoid UV light to prevent premature photolysis.
- Moisture control : Use desiccants to inhibit hydrolysis, which generates nitroaniline byproducts .
Advanced: How can researchers validate the covalent binding efficiency of this compound in photoaffinity labeling experiments?
Answer:
- LC-MS/MS : Identify adducts by comparing digested protein samples before/after UV irradiation.
- Competitive inhibition : Co-incubate with non-photoactive analogs to confirm specificity.
- Fluorescent tagging : Conjugate diazirines with fluorophores (e.g., BODIPY) for visualization .
Advanced: What synthetic routes enable isotopic labeling (e.g., ¹⁵N) of this compound for mechanistic studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
